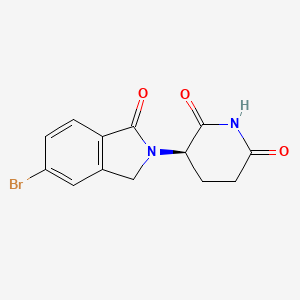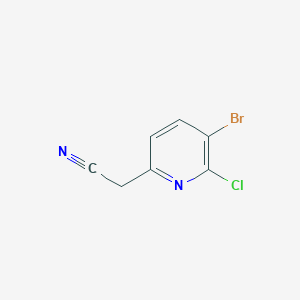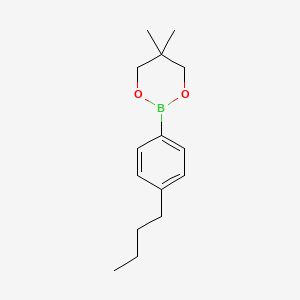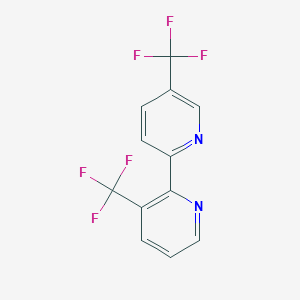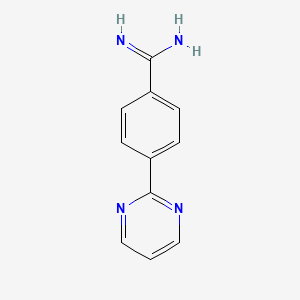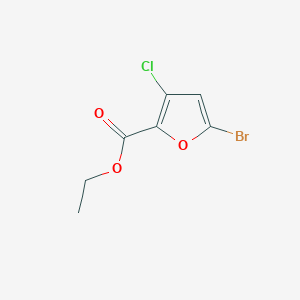
Ethyl 5-bromo-3-chlorofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-3-chlorofuran-2-carboxylate is an organic compound with the molecular formula C7H6BrClO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chlorofuran-2-carboxylate typically involves the bromination and chlorination of furan derivatives. One common method starts with the furan ring, which undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position. Subsequently, chlorination is carried out using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The final step involves esterification with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in achieving high yields and purity. The final product is purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Ethyl 5-bromo-3-chlorofuran-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.
科学研究应用
Ethyl 5-bromo-3-chlorofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 5-bromo-3-chlorofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Ethyl 5-bromo-3-chlorofuran-2-carboxylate can be compared with other halogenated furan derivatives, such as:
Ethyl 5-bromo-2-furoate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 3-chlorofuran-2-carboxylate: Lacks the bromine substituent, resulting in different chemical properties.
Ethyl 5-chlorofuran-2-carboxylate: Contains only a chlorine substituent at the 5-position, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H6BrClO3 |
|---|---|
分子量 |
253.48 g/mol |
IUPAC 名称 |
ethyl 5-bromo-3-chlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
InChI 键 |
GDTYQSMWMWJZPQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(O1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)

